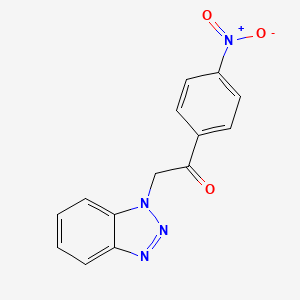

2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-nitrophenyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The chemical compounds related to "2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-nitrophenyl)ethanone" are of significant interest in the field of organic chemistry due to their potential applications in materials science, as UV stabilizers, and in various organic reactions. These compounds typically contain benzotriazole and nitrophenyl groups, which contribute to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves reactions such as the Claisen–Schmidt condensation, reactions with phenylglyoxals, and nucleophilic substitutions. For example, the synthesis of 3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one was achieved through a Claisen–Schmidt condensation between 2-nitrylhypnone and 4-methoxybenzophenone, showcasing the use of condensation reactions in synthesizing complex molecules (Guo et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds has been explored through X-ray analysis and density functional theory (DFT) calculations. For instance, the structure of 1,2-bis(benzotriazol-1-yl)ethane was determined, revealing details about the compound's crystalline structure and conformational preferences (Li et al., 2004).

Chemical Reactions and Properties

Benzotriazole compounds participate in various chemical reactions, offering pathways to synthesize bis compounds and displaying reactivity under different conditions. For example, efficient syntheses of bis(1H-indol-3-yl)ethanones and bis(benzotriazolyl)ethanones were achieved using phenylglyoxals in the presence of B(HSO4)3, highlighting the versatility of benzotriazole compounds in synthesis (Mosslemin & Movahhed, 2012).

Physical Properties Analysis

The physical properties, such as crystal packing and hydrogen bonding patterns, are crucial for understanding the stability and solubility of these compounds. The study on 3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one revealed intermolecular C—H⋯O hydrogen bonds stabilizing the crystal packing (Guo et al., 2009).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

A novel approach towards the synthesis and chemical transformations of compounds related to 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-nitrophenyl)ethanone is explored in various studies. For instance, the synthesis and reduction of halogenated and nitro-substituted ethanones have been reported, demonstrating the versatility of these compounds in organic synthesis and their potential applications in the development of new materials or pharmaceuticals (Kwiecień & Szychowska, 2006). Similarly, the preparation and characterization of compounds through Claisen–Schmidt condensation highlight the structural diversity achievable with these core structures, potentially leading to novel applications in material science or drug design (Guo, Liu, Yang, & Jian, 2009).

Material Science and Environmental Applications

In material science and environmental chemistry, benzotriazoles, including those structurally related to 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-nitrophenyl)ethanone, serve as UV light stabilizers and corrosion inhibitors. Their widespread use in cosmetics, automotive components, and building materials underscores their significance. However, their environmental impact, particularly their presence in sediments and sewage sludge and potential estrogenic activity, has been a subject of study, indicating the need for further research into safe and sustainable alternatives (Zhang et al., 2011).

Pharmaceutical Research

In the realm of pharmaceutical research, compounds related to 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-nitrophenyl)ethanone have been investigated for their potential therapeutic applications. Studies have explored their antimicrobial and antifungal properties, indicating that certain derivatives exhibit significant activity against a variety of pathogens. This suggests that further exploration and optimization of these compounds could lead to the development of new antimicrobial agents (Desai, Pandya, & Vaja, 2017). Additionally, the synthesis of novel derivatives with nitric oxide releasing properties highlights the potential of these compounds in developing analgesic and anti-inflammatory agents, further underscoring their significance in medicinal chemistry (Abadi, Hegazy, & El-Zaher, 2005).

Propiedades

IUPAC Name |

2-(benzotriazol-1-yl)-1-(4-nitrophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O3/c19-14(10-5-7-11(8-6-10)18(20)21)9-17-13-4-2-1-3-12(13)15-16-17/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLCWAVWERRVAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350375 |

Source

|

| Record name | 2-(benzotriazol-1-yl)-1-(4-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5272-13-9 |

Source

|

| Record name | 2-(benzotriazol-1-yl)-1-(4-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-(benzyloxy)-5-bromobenzylidene]-2-[(5-phenyl-1H-tetrazol-1-yl)thio]acetohydrazide](/img/structure/B5540969.png)

![N-(2-methoxy-5-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5540979.png)

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5540988.png)

![1-[(1H-benzimidazol-2-ylthio)acetyl]imidazolidin-2-one](/img/structure/B5541001.png)

![N-{(3S*,4R*)-1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5541006.png)

![N-cyclohexyl-N'-[3-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5541031.png)

![2-ethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5541039.png)

![1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B5541053.png)

![N-[3-(2-phenoxyethyl)benzyl]propanamide](/img/structure/B5541055.png)

![(3R*,4R*)-4-amino-1-[3-methoxy-2-(2-morpholin-4-ylethoxy)benzyl]piperidin-3-ol](/img/structure/B5541067.png)

![N-1-naphthyl-2-{[1-(4-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5541072.png)